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Compound of Interest

Compound Name: 113-016B

Cat. No.: B15597133

An In-depth Technical Guide to 113-016B for Nucleic Acid-Based Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

113-0168B is a disulfide bond-containing ionizable cationic lipidoid that has emerged as a
promising vehicle for the delivery of nucleic acid-based therapeutics, particularly messenger
RNA (mRNA). Its unique structure allows for the formulation of lipid nanopatrticles (LNPs) that
can efficiently encapsulate and deliver mRNA payloads to specific cellular targets. This
technical guide provides a comprehensive overview of 113-016B, including its application in
LNP formulations, detailed experimental protocols, and the immunological pathways it
influences, with a focus on its use in cancer immunotherapy.

The primary focus of research on 113-016B containing LNPs has been in the development of
MRNA cancer vaccines. A key study demonstrated that LNPs formulated with a closely related
lipid, 113-012B, exhibit a remarkable tropism for lymph nodes, the epicenters of immune
responses. This targeted delivery to lymph nodes enhances the activation of antigen-
presenting cells (APCs) and subsequently elicits a robust, antigen-specific CD8+ T cell
response against tumors.[1][2] This lymph node-targeting capability represents a significant
advancement over conventional LNP formulations, which often show higher accumulation in
the liver.[1]

Core Concepts and Mechanism of Action
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The therapeutic efficacy of 113-016B-based LNPs stems from their ability to protect the mRNA
cargo from degradation and facilitate its delivery into the cytoplasm of target cells. The
ionizable nature of 113-016B is crucial for this process. At an acidic pH, such as during LNP
formulation, the lipid is positively charged, allowing for electrostatic interaction with the
negatively charged mRNA. Upon administration and circulation at physiological pH, the LNP
surface becomes more neutral, reducing non-specific interactions.

Once the LNPs are taken up by cells, primarily APCs in the lymph nodes, through endocytosis,
they are trafficked into endosomes. The acidic environment of the endosome protonates the
113-016B, leading to the disruption of the endosomal membrane and the release of the mRNA
payload into the cytoplasm. The cell's translational machinery then produces the antigen
encoded by the mRNA, initiating an immune response.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the physicochemical
characteristics and in vivo performance of 113-016B-based LNPs as reported in the literature.

ble 1: Physicochemical ies of 113-013 <

Parameter Value

113-012B : Cholesterol : DOPE : DMG-PEG =

Lipid Composition (weight ratio) 16:4.8:3: 2.4[1]

Mean Particle Size ~90 nm
Polydispersity Index (PDI) <0.2
MRNA Encapsulation Efficiency > 90%

Table 2: In Vivo Biodistribution of Luciferase mRNA -

LNPs (6h post-injection)

Luciferase Expression in Luciferase Expression in

LNP Formulation .
Lymph Nodes (photons/s) Liver (photonsl/s)

113-012B/mLuc ~1 x 10"7 ~5 x 1075

ALC-0315/mLuc ~5 x 10”6 ~1 x 108
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Data are approximated from graphical representations in Chen et al., PNAS 2022.[1]

Table 3: Anti-Tumor Efficacy of OVA-encoding mRNA
Vaccine in B16E10-QV I lel

Average Tumor Volume .
Treatment Group (Day 15 3 Survival Rate (Day 30)
ay 15, mm

PBS ~1500 0%
113-012B/mOVA < 250 80%
ALC-0315/mOVA ~750 40%

Data are approximated from graphical representations in Chen et al., PNAS 2022.[1]

Experimental Protocols
LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of 113-016B LNPs encapsulating mRNA using a
microfluidic mixing device.

Materials:

113-0168B lipid

e Cholesterol

e 1, 2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

» 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
« MRNA encoding the antigen of interest

» Ethanol

 Citrate buffer (pH 4.0)

e Phosphate-buffered saline (PBS, pH 7.4)
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» Microfluidic mixing device and cartridges
Procedure:

e Prepare Lipid Stock Solution: Dissolve 113-016B, cholesterol, DOPE, and DMG-PEG in
ethanol to achieve the desired weight ratio (e.g., 16:4.8:3:2.4). The final total lipid
concentration in ethanol should be between 10-25 mg/mL.

o Prepare mRNA Solution: Dilute the mRNA in citrate buffer (pH 4.0) to a concentration of 0.1-
0.5 mg/mL.

e Microfluidic Mixing:

o Set the flow rate ratio of the aqueous phase (MRNA solution) to the organic phase (lipid
solution) to 3:1.

o Set the total flow rate to achieve rapid and efficient mixing, typically between 2-12 mL/min
depending on the microfluidic device.

o Pump the two solutions through the microfluidic device to form the LNPs.
 Purification and Buffer Exchange:

o Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 18 hours to remove
ethanol and exchange the buffer. Use a dialysis membrane with a molecular weight cutoff
of 10-12 kDa.

o Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
 Sterilization and Storage:
o Sterilize the final LNP formulation by passing it through a 0.22 pm filter.

o Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of LNPs

a) Particle Size and Polydispersity Index (PDI):
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e Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the
LNPs. Dilute the LNP sample in PBS to an appropriate concentration before measurement.

b) mMRNA Encapsulation Efficiency:
o Use a fluorescent dye-based assay (e.g., Quant-iT RiboGreen assay).

o Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g.,
2% Triton X-100).

e The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA
fluorescence) / Total RNA fluorescence) * 100%.

In Vivo Evaluation of LNP Efficacy

a) Animal Model:
o Use C57BL/6 mice for general biodistribution and immunogenicity studies.

e For tumor models, use syngeneic models such as B16F10 melanoma cells expressing a
model antigen like ovalbumin (OVA).

b) Administration:

e For lymph node targeting, administer the LNP-mRNA vaccine via subcutaneous or
intramuscular injection in the flank or footpad.

c) Biodistribution Studies:
e Use mRNA encoding a reporter protein like Luciferase (mLuc).

At various time points after injection, perform in vivo bioluminescence imaging using an IVIS
spectrum imaging system.

» Quantify the bioluminescent signal in different organs, particularly the draining lymph nodes
and liver.

d) Anti-Tumor Efficacy Studies:
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e Tumor Inoculation: Inoculate mice subcutaneously with tumor cells (e.g., 1 x 10"6 B16F10-
OVA cells).

e Vaccination Schedule: Begin vaccination when tumors are palpable. A typical prime-boost
schedule involves injections on days 7 and 14 post-tumor inoculation.

e Monitoring: Measure tumor volume every 2-3 days using calipers. Monitor animal survival.

e Immunological Analysis: At the end of the study, isolate tumors, spleens, and draining lymph
nodes to analyze immune cell populations by flow cytometry. Stain for CD8+ T cells, dendritic
cells, and macrophages to assess the anti-tumor immune response.

Visualizations
Signaling and Therapeutic Action Pathway
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Caption: Signaling pathway of 113-016B/mRNA vaccine from injection to tumor cell killing.
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Caption: Workflow for the formulation and characterization of 113-016B/mRNA LNPs.

Conclusion

113-016B represents a significant advancement in the field of nucleic acid delivery. Its
application in LNP formulations for mRNA vaccines has demonstrated superior lymph node
targeting, leading to enhanced anti-tumor immunity. The detailed protocols and data presented
in this guide offer a valuable resource for researchers and drug developers seeking to leverage
this technology for the development of next-generation nucleic acid-based therapeutics.
Further research and optimization of 113-016B-based delivery systems hold the potential to
unlock new therapeutic possibilities for a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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